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hydroxycyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, also known as (1R,2R)-trans-N-Boc-2-
aminocyclopentanol, is a chiral organic compound of significant interest in medicinal chemistry
and drug development. Its rigid cyclopentane scaffold, coupled with the defined
stereochemistry of the amino and hydroxyl groups, makes it a valuable building block for the
synthesis of complex molecular architectures, including pharmaceutical intermediates and
peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for
selective chemical transformations at other positions of the molecule. This guide provides a
comprehensive overview of its molecular structure, properties, a probable synthetic route, and
characterization data.

Molecular Structure and Properties

The molecular structure of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate consists of
a cyclopentane ring with a tert-butoxycarbonylamino group and a hydroxyl group in a trans
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configuration at the C1 and C2 positions, respectively. The (1R,2R) designation specifies the
absolute stereochemistry at these chiral centers.

Diagram of Molecular Structure:

Caption: Molecular structure of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

Property Value Reference
CAS Number 454170-16-2

Molecular Formula C10H19NOs

Molecular Weight 201.26 g/mol

White to off-white powder or
Appearance ) ) [1]
crystalline solid

Melting Point 87.0 °C [2]

Density 1.08 + 0.1 g/cm3 [3]

Data not available for the pure

Optical Rotation )
(1R,2R) isomer.

Soluble in methanol, ethanol,
Solubility dichloromethane, and other

common organic solvents.

Synthesis

While a specific, detailed experimental protocol for the synthesis of tert-Butyl ((1R,2R)-2-
hydroxycyclopentyl)carbamate is not widely published in peer-reviewed literature, a highly
probable and standard method involves the Boc-protection of the corresponding amine,
(1R,2R)-2-aminocyclopentanol. This precursor is commercially available or can be synthesized.
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The general reaction involves the treatment of (1R,2R)-2-aminocyclopentanol with di-tert-butyl
dicarbonate (Bocz0) in the presence of a suitable base.

Diagram of Synthetic Workflow:

Starting Material

1R,2R)-2-aminocyclopentanol .
G ) yclop ) Process Final Product

Reagents (Boc Protection Reaction tert-Butyl ((lR,2R)-Z-hydroxycyclopentyl)carbamata

Di-tert-butyl dicarbonate (Boc20)
Base (e.g., Triethylamine or NaHCOs)

Solvent (e.g., Dichloromethane or THF)

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Probable Method)

This protocol is based on standard procedures for the Boc protection of amino alcohols.
Materials:

¢ (1R,2R)-2-aminocyclopentanol

» Di-tert-butyl dicarbonate (Bocz0)

o Triethylamine (EtsN) or Sodium Bicarbonate (NaHCO3)

e Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

o Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous sodium chloride solution)
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Argon or Nitrogen gas for inert atmosphere
Procedure:

To a solution of (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in anhydrous
dichloromethane (or THF) under an inert atmosphere, add triethylamine (1.1 to 1.5
equivalents).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane (or
THF) to the stirred reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water or a saturated aqueous solution of
sodium bicarbonate.

Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers and wash with brine.

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization from
a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure tert-Butyl
((1R,2R)-2-hydroxycyclopentyl)carbamate.

Characterization and Spectroscopic Data

Detailed spectroscopic data for the specific (1R,2R) isomer is not readily available in the public
domain. The following table provides expected ranges for key spectroscopic features based on
the known spectra of the tert-butoxycarbonyl group and the cyclopentanol moiety. For
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comparison, data for a related isomer may be consulted where available, but should be
interpreted with caution.
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Technique Expected Data

*® (ppm) ~4.0-3.5: Multiplets corresponding to
1H NMR the two protons on the carbons bearing the -OH
and -NHBoc groups.

* & (ppm) ~2.0-1.2: A series of multiplets
corresponding to the six protons of the

cyclopentane ring.

*® (ppm) ~1.45: A singlet integrating to nine
protons, characteristic of the tert-butyl group of

the Boc protecting group.

* A broad singlet corresponding to the -OH
proton and a signal for the -NH proton, both of

which are D20 exchangeable.

*® (ppm) ~155: Carbonyl carbon of the Boc
group.

13C NMR

* & (ppm) ~79: Quaternary carbon of the tert-
butyl group.

* & (ppm) ~75-60: Carbons of the cyclopentane
ring attached to the -OH and -NHBoc groups.

* d (ppm) ~35-20: Other carbons of the

cyclopentane ring.

*® (ppm) ~28: Methyl carbons of the tert-butyl
group.

IR (cm™?) * ~3400: O-H stretching (alcohol).

* ~3300: N-H stretching (carbamate).

* ~2970: C-H stretching (aliphatic).

* ~1680: C=0 stretching (carbamate).

* ~1520: N-H bending.

* ~1170: C-O stretching.
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Mass Spec. * [M+H]*: Expected at m/z 202.14.

* [M+Na]*: Expected at m/z 224.12.

Applications in Research and Development

Currently, there is no specific information available in the public domain detailing the direct
involvement of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in defined signaling
pathways. However, its structural motifs are present in various biologically active molecules. As
a chiral building block, its primary application lies in the synthesis of more complex molecules
for drug discovery, including:

o Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed
reactions.

o Pharmaceutical Synthesis: As an intermediate in the multi-step synthesis of active
pharmaceutical ingredients (APIs). The defined stereochemistry is crucial for achieving the
desired biological activity and minimizing off-target effects.

o Peptidomimetics: For the creation of modified peptides with enhanced stability and
bioavailability.

Diagram of Logical Relationships in Application:
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Caption: Logical flow from the compound's features to its applications.

Conclusion

tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral intermediate with
well-defined structural features. While detailed characterization and specific biological pathway
data are limited in publicly accessible literature, its synthesis can be reliably achieved through
standard organic chemistry procedures. Its utility for the scientific and drug development
community lies in its potential as a starting material for the stereoselective synthesis of novel
and complex organic molecules. Further research into this compound and its derivatives is
warranted to fully explore its potential in various fields of chemical and pharmaceutical science.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1148210?utm_src=pdf-body-img
https://www.benchchem.com/product/b1148210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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